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Compound of Interest

Compound Name: 7-Chloro-1-heptanol

Cat. No.: B1582617 Get Quote

For Immediate Release

This guide provides a detailed spectroscopic comparison of 7-Chloro-1-heptanol and its

parent alcohol, 1-heptanol. Tailored for researchers, scientists, and professionals in drug

development, this document outlines the key differences in their Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The substitution of a terminal chlorine

atom in 7-Chloro-1-heptanol introduces distinct spectral features, allowing for unambiguous

differentiation from 1-heptanol.

Comparative Spectroscopic Data Analysis
The presence of an electronegative chlorine atom at the C-7 position in 7-Chloro-1-heptanol
significantly influences its spectral properties compared to 1-heptanol. These differences are

summarized in the following tables.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
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Assignment

1-heptanol

Chemical Shift

(δ, ppm)

7-Chloro-1-

heptanol

Chemical Shift

(δ, ppm)

(Predicted)

Multiplicity Integration

HO-CH₂- 3.64 3.65 Triplet 2H

-CH₂(OH)- 1.57 1.58 Quintet 2H

-(CH₂)₄- 1.29 (multiplet)
1.30-1.45

(multiplet)
Multiplet 8H

Cl-CH₂- N/A 3.54 Triplet 2H

-CH₃ 0.88 N/A Triplet 3H

HO-
Variable (e.g.,

1.36)
Variable Singlet (broad) 1H

Note: Predicted values for 7-Chloro-1-heptanol are based on established substituent effects.

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon Atom
1-heptanol Chemical Shift (δ,

ppm)[1]

7-Chloro-1-heptanol

Chemical Shift (δ, ppm)

(Predicted)

C-1 (-CH₂OH) 62.6 62.5

C-2 32.8 32.7

C-3 25.8 25.7

C-4 29.2 28.8

C-5 31.8 26.7

C-6 22.6 32.5

C-7 (-CH₂Cl / -CH₃) 14.1 45.1
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Note: Predicted values for 7-Chloro-1-heptanol are based on established substituent effects. A

typical R-CH₂Cl shift is in the 40-45 ppm range.[2]

Table 3: Key IR Absorption Bands Comparison

Vibrational Mode
1-heptanol

Wavenumber (cm⁻¹)

7-Chloro-1-heptanol

Wavenumber (cm⁻¹)

(Predicted)

Appearance

O-H Stretch ~3330[3] ~3330 Broad, Strong

C-H Stretch (sp³) 2850-2960[4] 2850-2960 Strong, Sharp

C-O Stretch ~1058 ~1058 Strong

C-Cl Stretch N/A ~725 Strong

Table 4: Mass Spectrometry Data Comparison
Parameter 1-heptanol 7-Chloro-1-heptanol

Molecular Formula C₇H₁₆O[1] C₇H₁₅ClO[5]

Molecular Weight 116.20 g/mol [6] 150.64 g/mol [5]

Molecular Ion (M⁺) m/z 116[7] m/z 150 (M⁺), 152 (M+2)

Key Fragments (m/z) 70, 56, 43, 41, 31
114 ([M-HCl]⁺), 98, 91/93

([C₄H₆Cl]⁺), 49/51 ([CH₂Cl]⁺)

Visualizing Structural and Spectroscopic
Relationships
The following diagram illustrates the structural differences between the two molecules and

highlights the origin of their distinct spectral characteristics.
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Spectroscopic Influence of Terminal Chlorine Substitution

1-Heptanol

7-Chloro-1-heptanol

Key Spectral Effects

CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-OH

Cl-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-OH

¹³C NMR: C-7 at ~45 ppm
¹H NMR: Protons on C-7 at ~3.5 ppm

(Significant downfield shift) Cl-CH₂ 

IR: New C-Cl stretch
(~725 cm⁻¹)

 C-Cl 

MS: M⁺/M+2 isotope pattern (3:1)
at m/z 150/152

 ³⁵Cl / ³⁷Cl 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582617#spectroscopic-comparison-of-7-chloro-1-
heptanol-and-1-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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